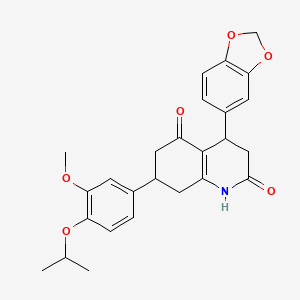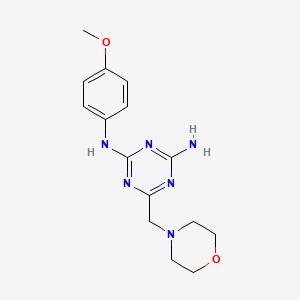![molecular formula C13H15NO3 B5518703 4-[(2-isopropylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5518703.png)
4-[(2-isopropylphenyl)amino]-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-isopropylphenyl)amino]-4-oxo-2-butenoic acid is a compound of interest in medicinal chemistry and organic synthesis. It belongs to a class of compounds known for their varied biological activities and properties, which make them significant in the field of drug design and development.
Synthesis Analysis
- 4-[(2-isopropylphenyl)amino]-4-oxo-2-butenoic acid and similar compounds are typically synthesized using methods like aldol condensation and microwave-assisted synthesis. For instance, the microwave-assisted synthesis of 4-oxo-2-butenoic acids from methyl ketone derivatives and glyoxylic acid has been developed, offering moderate to excellent yields for a wide range of substrates under varying conditions (Uguen et al., 2021).
Molecular Structure Analysis
- The molecular structure of similar compounds has been analyzed using techniques like FT-IR, NMR, and X-ray diffraction. For example, a study on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid revealed its structure through these methods, providing insights into its vibrational wavenumbers and molecular stability (Raju et al., 2015).
Chemical Reactions and Properties
- These compounds can participate in various chemical reactions, forming different derivatives with potential biological activities. For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin yielded new heterocyclic compounds with antimicrobial and antifungal activities (Sayed et al., 2003).
Physical Properties Analysis
- The physical properties of such compounds can be characterized by spectroscopic methods and thermal analysis. For example, the thermal stability of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using techniques like TGA and DTA (Nayak et al., 2014).
Chemical Properties Analysis
- The chemical properties of these compounds can be studied through their interaction with biological systems. The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, for instance, demonstrated significant inhibition properties against human carbonic anhydrase isoenzymes, indicating their potential as therapeutic agents (Oktay et al., 2016).
Applications De Recherche Scientifique
Hemoglobin Oxygen Affinity Modulation
Research has identified compounds structurally related to 4-[(2-isopropylphenyl)amino]-4-oxo-2-butenoic acid as potent allosteric modifiers of hemoglobin. These compounds can decrease the oxygen affinity of human hemoglobin A, suggesting potential applications in clinical or biological areas requiring reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).
Environmental Impact and Endocrine Disruption
Studies on environmental pollutants have evaluated the effects of similar phenolic compounds on aquatic life. For instance, 4-tert-butylphenol, structurally related to the compound of interest, has shown endocrine-disrupting effects in fish, indicating the importance of monitoring and managing the environmental presence of such chemicals (Barse, Chakrabarti, Ghosh, Pal, & Jadhao, 2006).
Antimicrobial and Antifungal Activities
Compounds derived from 4-oxo-2-butenoic acid have been shown to possess antimicrobial and antifungal properties, highlighting their potential as templates for the development of new therapeutic agents. Such activities suggest the utility of these compounds in addressing microbial resistance and infections (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Synthesis of Biologically Active Species
The versatility of 4-oxo-2-butenoic acids as intermediates for further derivatization has been explored through microwave-assisted synthesis. This approach facilitates the production of biologically active species, underscoring the compound's role in the synthesis of pharmaceuticals and research chemicals (Uguen, Gai, Sprenger, Liu, Leach, & Waring, 2021).
Inhibitory Effects on Enzymes
Research on enzyme inhibitors has identified derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid as potent inhibitors against human carbonic anhydrase I and II isoenzymes. Such findings highlight the potential for developing new therapeutic agents targeting diseases related to enzyme dysfunction (Oktay, Köse, Şendil, Gültekin, Gülçin, & Supuran, 2016).
Propriétés
IUPAC Name |
(E)-4-oxo-4-(2-propan-2-ylanilino)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(2)10-5-3-4-6-11(10)14-12(15)7-8-13(16)17/h3-9H,1-2H3,(H,14,15)(H,16,17)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIFLOKONOVSRR-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5518631.png)
![7-{[2-(benzylthio)pyrimidin-5-yl]methyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5518647.png)
![6-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5518657.png)

carbamate](/img/structure/B5518675.png)
![2-phenyl-2H-[1,2,3]triazolo[4,5-f]quinoxalin-8-amine](/img/structure/B5518681.png)

![N-(4-methylphenyl)-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5518696.png)

![1-(2-amino-2-oxoethyl)-N-[3-(4-chlorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5518707.png)

![N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5518716.png)
